3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Overview
Description
3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various targets, including the retinoic acid-related orphan receptor γ (rorγt), which is involved in autoimmune diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that heterocyclic scaffolds, such as the pyrrolidine ring, are widely used in drug discovery due to their ability to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the physicochemical properties of compounds can be influenced by environmental factors, which can in turn affect their biological activity .
Biochemical Analysis
Biochemical Properties
3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic activity . Additionally, the imidazo[4,5-b]pyridine core can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA . These interactions can lead to changes in cellular metabolism, including alterations in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors or DNA . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These findings highlight the importance of monitoring the compound’s effects over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-ethyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-16-11(9-5-7-13-8-9)15-10-4-3-6-14-12(10)16/h3-4,6,9,13H,2,5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBROZJIAHFAWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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